molecular formula C6H9N3S B13614109 2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide

2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide

Cat. No.: B13614109
M. Wt: 155.22 g/mol
InChI Key: FEDNOSRIOLVILV-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide is an organic compound with the molecular formula C6H9N3S This compound features a pyrazole ring substituted with a methyl group at the 1-position and an ethanethioamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound features a thioamide group, which can participate in unique chemical reactions and interactions with biological targets .

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)ethanethioamide

InChI

InChI=1S/C6H9N3S/c1-9-4-5(3-8-9)2-6(7)10/h3-4H,2H2,1H3,(H2,7,10)

InChI Key

FEDNOSRIOLVILV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC(=S)N

Origin of Product

United States

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